molecular formula C17H14N2O2S B2362915 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide CAS No. 899219-66-0

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide

Cat. No.: B2362915
CAS No.: 899219-66-0
M. Wt: 310.37
InChI Key: IHBIWGSEVQSHAM-ZPHPHTNESA-N
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Description

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is a compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a chromene ring system with an imino group and a carbothioamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide typically involves the reaction of salicylic aldehyde with malononitrile in the presence of a catalyst. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The imino group is introduced through a subsequent reaction with an appropriate amine, and the carbothioamide group is added using a thiocarbamoylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mTOR-p70S6K signaling pathway by activating AMPK, which leads to the inhibition of cell growth and proliferation . This makes it a potential therapeutic agent for the treatment of cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-2H-chromene-3-carbonitrile
  • 2-(Phenylimino)-2H-chromene-3-carboxamide
  • 2-(4-Ethoxyphenyl)imino-2H-chromene-3-carboxamide

Uniqueness

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyphenyl)iminochromene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-20-15-9-5-3-7-13(15)19-17-12(16(18)22)10-11-6-2-4-8-14(11)21-17/h2-10H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBIWGSEVQSHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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